molecular formula C12H10N4 B267984 N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine

N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine

Cat. No. B267984
M. Wt: 210.23 g/mol
InChI Key: XLDQQAZUFNRXDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine, also known as BPA, is a chemical compound that has shown promising results in scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it an interesting subject of study. In

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine involves the inhibition of specific enzymes that are involved in cell proliferation and amyloid beta peptide aggregation. N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine binds to these enzymes and prevents them from carrying out their normal functions, which results in the inhibition of cell proliferation and amyloid beta peptide aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine are still being studied. However, it has been shown to have a low toxicity profile and is well-tolerated in animal studies. N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine has also been shown to have a high affinity for its target enzymes, which makes it a promising candidate for further study.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine in lab experiments is its specificity for its target enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are many potential future directions for the study of N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine. One area of interest is the development of N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine-based drugs for the treatment of cancer and Alzheimer's disease. Another area of interest is the study of the biochemical and physiological effects of N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine in various biological systems. Additionally, the development of new synthesis methods for N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine may lead to the discovery of new compounds with similar mechanisms of action.

Synthesis Methods

The synthesis of N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine involves the reaction of 2-aminobenzimidazole with 3-bromopyridine in the presence of a palladium catalyst. This reaction results in the formation of the desired product, N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine, which can be purified using standard laboratory techniques.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation, which makes it a promising candidate for cancer therapy. N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.

properties

Product Name

N-(1H-benzimidazol-2-yl)-N-(3-pyridinyl)amine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

N-pyridin-3-yl-1H-benzimidazol-2-amine

InChI

InChI=1S/C12H10N4/c1-2-6-11-10(5-1)15-12(16-11)14-9-4-3-7-13-8-9/h1-8H,(H2,14,15,16)

InChI Key

XLDQQAZUFNRXDJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC3=CN=CC=C3

Origin of Product

United States

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